molecular formula C20H18O6 B14020926 Dolichosin A

Dolichosin A

Cat. No.: B14020926
M. Wt: 354.4 g/mol
InChI Key: BWYQHLSVBXSHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Dolichosin A would likely involve the extraction of the compound from Glycine tabacina using solvent extraction methods. This process would be followed by purification steps such as chromatography to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dolichosin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of this compound.

Scientific Research Applications

Dolichosin A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Dolichosin A is unique among coumestans due to its specific inhibitory effects on the PI3K/AKT and MAPK pathways . Similar compounds include:

    Coumestrol: Another coumestan with estrogenic activity and potential anti-cancer properties.

    Psoralidin: A coumestan with anti-inflammatory and anti-cancer effects.

    Wedelolactone: A coumestan known for its anti-inflammatory and hepatoprotective properties.

This compound stands out due to its strong anti-arthritic activity and specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

3,9-dihydroxy-4-(3-hydroxy-3-methylbutyl)-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C20H18O6/c1-20(2,24)8-7-11-14(22)6-5-13-17(11)26-19(23)16-12-4-3-10(21)9-15(12)25-18(13)16/h3-6,9,21-22,24H,7-8H2,1-2H3

InChI Key

BWYQHLSVBXSHPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=C(C=CC2=C1OC(=O)C3=C2OC4=C3C=CC(=C4)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.